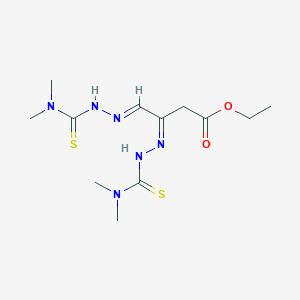

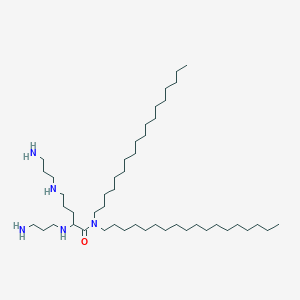

(S)-1-Benzyl-pyrrolidine-3-carbonitrile

説明

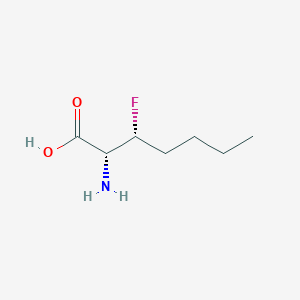

(S)-1-Benzyl-pyrrolidine-3-carbonitrile is a compound that can be inferred to have relevance in synthetic organic chemistry, although it is not directly mentioned in the provided papers. The structure suggests it is a nitrile-containing heterocycle with a benzyl group attached. This type of compound could be of interest due to its potential pharmacological properties and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been described in the provided papers. For instance, a compound with a similar pyrrolidine structure, (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, was synthesized from L-proline through N-chloroacetylation, carboxyl amination, and carboxamide dehydration . This synthesis route is noted for its low cost, simple operation, and mild reaction conditions, which could be relevant for the synthesis of (S)-1-Benzyl-pyrrolidine-3-carbonitrile.

Molecular Structure Analysis

While the exact molecular structure of (S)-1-Benzyl-pyrrolidine-3-carbonitrile is not provided, the related structures in the papers suggest that such compounds are characterized using techniques like 1H-NMR, 13C-NMR, IR spectroscopy, and mass spectrometry (MS) . These techniques would likely be used to confirm the structure of (S)-1-Benzyl-pyrrolidine-3-carbonitrile as well.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve the use of reagents such as N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone in a potassium carbonate (K2CO3)/acetonitrile (MeCN) system under reflux . These conditions could potentially be adapted for the synthesis of (S)-1-Benzyl-pyrrolidine-3-carbonitrile, considering the structural similarities.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-1-Benzyl-pyrrolidine-3-carbonitrile are not directly reported in the provided papers. However, based on the properties of similar compounds, one could expect it to be a crystalline solid at room temperature, with specific NMR and IR spectra that would be indicative of its functional groups and molecular framework . The solubility, melting point, and stability would be important properties to determine experimentally for this compound.

特性

IUPAC Name |

(3S)-1-benzylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCQUUNQHVAFSM-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1C#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Benzyl-pyrrolidine-3-carbonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)](/img/structure/B137021.png)

![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)

![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)

![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)